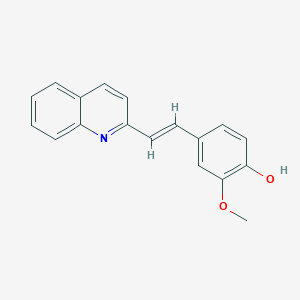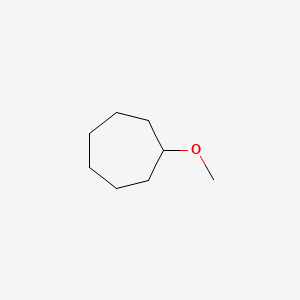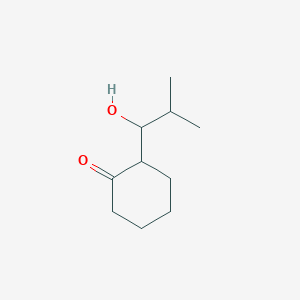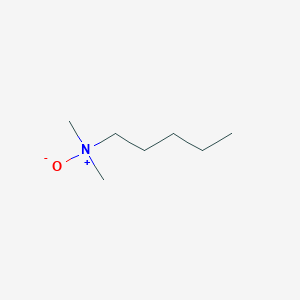phosphanium bromide CAS No. 51584-60-2](/img/structure/B14667760.png)
[3-(2-Oxocyclohexyl)propyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxocyclohexyl)propylphosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group attached to a cyclohexanone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxocyclohexyl)propylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable cyclohexanone derivative under controlled conditions. One common method involves the use of Grignard reagents, where the cyclohexanone derivative is first converted to a Grignard reagent, which is then reacted with triphenylphosphine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-(2-Oxocyclohexyl)propylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, alcohol derivatives, and various substituted phosphonium salts.
科学研究应用
3-(2-Oxocyclohexyl)propylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
作用机制
The mechanism by which 3-(2-Oxocyclohexyl)propylphosphanium bromide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where the phosphonium group undergoes oxidation or reduction .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of phosphonium ylides.
Cyclohexanone: A key intermediate in the synthesis of various organic compounds.
Phosphonium Salts: A broad class of compounds with similar structural features and reactivity.
属性
CAS 编号 |
51584-60-2 |
|---|---|
分子式 |
C27H30BrOP |
分子量 |
481.4 g/mol |
IUPAC 名称 |
3-(2-oxocyclohexyl)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H30OP.BrH/c28-27-21-11-10-13-23(27)14-12-22-29(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26;/h1-9,15-20,23H,10-14,21-22H2;1H/q+1;/p-1 |
InChI 键 |
VKWPSVPQXPMCTH-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(=O)C(C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)


![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)




![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
